3-Methyl-4-phenylcinnoline
Overview
Description
3-Methyl-4-phenylcinnoline is a heterocyclic aromatic compound belonging to the cinnoline family. . The structure of this compound consists of a cinnoline core with a methyl group at the third position and a phenyl group at the fourth position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-4-phenylcinnoline typically involves the quaternization of 3-phenylcinnoline with methyl iodide. This reaction yields 1-methyl-3-phenylcinnolinium iodide, which can be further reduced to obtain this compound . The reduction can be carried out using sodium borohydride or electrolytically .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar quaternization and reduction reactions. The choice of reagents and conditions may vary to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-4-phenylcinnoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the cinnoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and electrolytic reduction are frequently used.
Substitution: Reagents like halogens and nitrating agents are used for electrophilic substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of quaternized derivatives yields the parent cinnoline compound .
Scientific Research Applications
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Industry: The compound’s unique structure makes it useful in the development of materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Methyl-4-phenylcinnoline involves its interaction with molecular targets and pathways. While specific details on its mechanism are limited, cinnoline derivatives generally exert their effects by binding to enzymes or receptors, thereby modulating biological processes . The exact pathways and targets can vary depending on the specific derivative and its application.
Comparison with Similar Compounds
3-Phenylcinnoline: Lacks the methyl group at the third position.
4-Phenylcinnoline: Lacks the methyl group at the third position.
1-Methyl-3-phenylcinnoline: A quaternized derivative of 3-Phenylcinnoline.
Uniqueness: 3-Methyl-4-phenylcinnoline is unique due to the presence of both a methyl group at the third position and a phenyl group at the fourth position. This specific substitution pattern can influence its chemical reactivity and biological activity, distinguishing it from other cinnoline derivatives .
Properties
IUPAC Name |
3-methyl-4-phenylcinnoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2/c1-11-15(12-7-3-2-4-8-12)13-9-5-6-10-14(13)17-16-11/h2-10H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKKAJROPHKEVDR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N=N1)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50345655 | |
Record name | 3-Methyl-4-phenylcinnoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50345655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21039-71-4 | |
Record name | 3-Methyl-4-phenylcinnoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50345655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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